BenchChemオンラインストアへようこそ!

Colistin nonapeptide

Antimicrobial activity MIC Escherichia coli

Colistin nonapeptide (CNP) is a proteolytic derivative of the last-line lipopeptide antibiotic colistin (polymyxin E), obtained by enzymatic removal of the N-terminal fatty acyl–Dab residue using papain, ficin, or bromelain. Unlike its bactericidal parent compound, CNP is a cyclic nonapeptide (C₄₀H₇₆N₁₄O₁₁; MW 929.1 g/mol) that retains the heptapeptide ring and exocyclic tripeptide side chain bearing five Dab γ-amino groups but lacks the hydrophobic acyl tail essential for direct antibacterial activity.

Molecular Formula C40H76N14O11
Molecular Weight 929.1 g/mol
CAS No. 32530-94-2
Cat. No. B1618778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin nonapeptide
CAS32530-94-2
Synonymscolistin nonapeptide
Molecular FormulaC40H76N14O11
Molecular Weight929.1 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)N)C(C)O)CCN)CCN)CC(C)C
InChIInChI=1S/C40H76N14O11/c1-19(2)17-28-37(62)49-23(7-12-41)32(57)48-26(10-15-44)36(61)54-31(22(6)56)40(65)46-16-11-27(50-33(58)25(9-14-43)51-39(64)30(45)21(5)55)35(60)47-24(8-13-42)34(59)52-29(18-20(3)4)38(63)53-28/h19-31,55-56H,7-18,41-45H2,1-6H3,(H,46,65)(H,47,60)(H,48,57)(H,49,62)(H,50,58)(H,51,64)(H,52,59)(H,53,63)(H,54,61)
InChIKeyWNPBEUWOUYCJJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colistin Nonapeptide (CAS 32530-94-2): A Deacylated Polymyxin E-Derived Outer Membrane Permeabilizer and Anti-Endotoxin Tool Compound for Gram-Negative Bacterial Research


Colistin nonapeptide (CNP) is a proteolytic derivative of the last-line lipopeptide antibiotic colistin (polymyxin E), obtained by enzymatic removal of the N-terminal fatty acyl–Dab residue using papain, ficin, or bromelain [1]. Unlike its bactericidal parent compound, CNP is a cyclic nonapeptide (C₄₀H₇₆N₁₄O₁₁; MW 929.1 g/mol) that retains the heptapeptide ring and exocyclic tripeptide side chain bearing five Dab γ-amino groups but lacks the hydrophobic acyl tail essential for direct antibacterial activity [2]. CNP is primarily employed as a research tool to investigate outer membrane (OM) permeability, lipopolysaccharide (LPS) binding and neutralization, and polymyxin structure–activity relationships (SAR) [3].

Why Colistin Nonapeptide Cannot Be Substituted by Colistin, Polymyxin B, or Polymyxin B Nonapeptide (PMBN) in Research Applications


Colistin nonapeptide occupies a distinct functional niche that is not interchangeable with its parent antibiotic colistin, the related clinical polymyxin B, or the widely used permeabilizer PMBN [1]. Unlike colistin, which is directly bactericidal via membrane disruption, CNP is essentially devoid of antibacterial activity (MIC >800 µg/mL against E. coli), enabling its use as a pure OM permeabilizer and LPS-neutralizing probe without confounding bactericidal effects in mechanistic studies [2]. Compared to PMBN—derived from polymyxin B—CNP differs in the amino acid at position 6 (D-Leu in CNP vs. D-Phe in PMBN), which influences LPS binding affinity, OM permeabilization potency, and the spectrum of susceptible bacterial species [3]. Furthermore, the enzymatic susceptibility of colistin to papain (unlike the papain-resistant polymyxin B) makes CNP preparatively accessible via a unique enzymatic route, a critical factor for laboratories requiring in-house generation of the nonapeptide scaffold for subsequent re-acylation SAR studies [4].

Quantitative Differential Evidence for Colistin Nonapeptide vs. Closest Analogs in Research-Grade Procurement Decisions


Near-Complete Abolition of Direct Antibacterial Activity vs. Parent Colistin Defines CNP as a Bactericidal-Effect-Free Permeabilizer Probe

Colistin nonapeptide is essentially devoid of direct antibacterial activity, a defining feature that distinguishes it from the potent, broad-spectrum bactericidal activity of parent colistin [1]. In agar dilution assays against Escherichia coli NIHJ, CNP showed no inhibitory activity even at 800 µg/mL, whereas colistin typically exhibits MIC values of 0.25–2 µg/mL against susceptible E. coli strains [1][2]. This >400-fold loss of antibacterial potency is directly attributable to the absence of the N-terminal fatty acyl chain, which is required for insertion into the bacterial cytoplasmic membrane [3]. This near-complete inactivation of direct killing enables CNP to be used as a clean outer membrane permeabilizer tool without the confounding variable of simultaneous bactericidal pressure.

Antimicrobial activity MIC Escherichia coli Gram-negative bacteria

Approximately 15-Fold Reduction in Acute Murine Toxicity vs. Parent Colistin Supports CNP as a Safer Tool for In Vivo Permeabilization and LPS Neutralization Studies

Colistin nonapeptide exhibits markedly reduced acute toxicity in mice compared to the parent compound colistin sulfate [1]. This toxicity reduction—approximately 15-fold—is specifically attributed to the loss of the N-terminal fatty acyl moiety, which is the primary driver of both eukaryotic cell membrane damage and renal tubular accumulation leading to nephrotoxicity [2]. While colistin sulfate has an intravenous LD50 of approximately 6 mg/kg in mice, CNP is reported to be approximately 15-fold less toxic, and the α-N-octanoyl and other acyl colistin nonapeptide derivatives display LD50 values in the range of 16.9–70 mg/kg [1][3]. Additionally, polymyxin B nonapeptide (PMBN) has been shown by mass spectrometry imaging to distribute more uniformly throughout the kidney rather than preferentially accumulating in the renal cortex, a pattern associated with reduced nephrotoxicity that is consistent with the class behavior of deacylated nonapeptides [2]. CNP itself is described as exhibiting 'almost no toxicity' relative to colistin sulfate in the original synthesis literature [3].

Acute toxicity LD50 nephrotoxicity in vivo safety mouse model

LPS Neutralization: Colistin Nonapeptide Retains LPS-Binding Capacity but with Anti-Endotoxin Potency <10% of Parent Colistin, Enabling Graded LPS Inhibition Studies

Colistin nonapeptide retains the ability to bind bacterial LPS and neutralize its biological effects, but with considerably reduced potency compared to colistin, a characteristic that is critical for its use as a probe in graded LPS inhibition studies [1]. In a direct, head-to-head comparison using a spectrophotometric Limulus amoebocyte lysate (LAL) assay, the presence of 4 µg/mL of colistin nonapeptide increased the concentration of E. coli O113 LPS required to produce 50% gelation by 130-fold, whereas the same concentration of colistin increased it by 800-fold [1]. This represents a ~6.2-fold lower LPS-neutralizing potency for CNP. Furthermore, CNP's inhibition of LPS-induced [³H]thymidine uptake in splenic lymphocytes was less than one-tenth (<1/10) that of colistin [1]. In a functional permeabilization context, the ability of CNP to render E. coli ATCC 25922 sensitive to erythromycin was abrogated by 50% after incubation with E. coli O18 LPS at a weight ratio of LPS:CNP of 3.9:1, confirming specific and competitive LPS binding [1].

Lipopolysaccharide LPS neutralization anti-endotoxin Limulus amoebocyte lysate sepsis research

Unique Enzymatic Susceptibility of Colistin to Papain Enables Selective Nonapeptide Generation, Unlike Papain-Resistant Polymyxin B

Colistin is uniquely susceptible to proteolytic cleavage by papain, ficin, and bromelain at the N-terminal fatty acyl–Dab linkage, yielding colistin nonapeptide as a defined degradation product, whereas the structurally analogous polymyxin B is characteristically resistant to papain catalysis [1]. This differential enzymatic susceptibility provides a selective, scalable preparative route to CNP that is not available for polymyxin B nonapeptide (PMBN), which requires alternative cleavage methods (e.g., S-ethyl trifluorothioacetate treatment or ficin digestion under different conditions) [2]. The papain-based preparation of CNP proceeds under mild conditions (0.1 M phosphate buffer, pH 7.0, 37°C, 48 h with 2-mercaptoethanol activation) and yields a product that retains the intact cyclic heptapeptide ring structure, as confirmed by chemical and physicochemical characterization [1][3].

Enzymatic degradation papain ficin bromelain polymyxin B resistance nonapeptide preparation

Re-Acylation of CNP Restores Antimicrobial Activity with Altered Spectrum: α-N-Fattyacyl CNP Derivatives Weaken Gram-Negative Activity 4–8-Fold but Enforce Gram-Positive Activity 2–8-Fold vs. Colistin

Colistin nonapeptide serves as a versatile scaffold for semi-synthetic re-acylation, wherein the introduction of defined N-terminal fatty acyl chains restores antimicrobial activity but with a fundamentally altered spectrum compared to native colistin [1]. In systematic SAR studies, α-N-fattyacyl colistin nonapeptide derivatives (fatty acyl carbon number C9–C14) exhibited antimicrobial activity against Gram-negative bacteria weakened to 1/4–1/8 of that of colistin, while activity against Gram-positive bacteria was enforced by 2–8-fold [1]. For instance, n-undecanoyl, n-dodecanoyl, and n-tetradecanoyl CNP derivatives inhibited all test organisms except Serratia marcescens and four Proteus species, extending the antimicrobial spectrum to Gram-positive bacteria that are intrinsically resistant to colistin [1]. The correlation between fatty acyl carbon number and antimicrobial profile demonstrated that normal fatty acyl chains with carbon number 8–12 (or >10) exhibited characteristic antimicrobial profiles distinct from colistin [1]. In contrast, unmodified CNP itself showed no antimicrobial activity against any of the test strains [2].

Structure-activity relationship SAR α-N-fattyacyl derivatives antimicrobial spectrum re-acylation

Deacylcolistin (DAC/CNP) Is an Effective Outer Membrane Permeabilizer, Though Less Well-Characterized Quantitatively Than PMBN for Sensitization Factor Comparisons

Colistin nonapeptide (also referred to as deacylcolistin, DAC) has been demonstrated to function as an effective outer membrane permeabilizer, enabling sensitization of Gram-negative bacteria to hydrophobic antibiotics that are normally excluded by the intact OM barrier [1]. In the direct comparative study by Viljanen et al. (1991), deacylcolistin was found to be an effective permeabilizer alongside the well-characterized deacylpolymyxin B (DAPB) and polymyxin B nonapeptide (PMBN) [1]. However, quantitative sensitization factors (fold-decrease in MIC of probe antibiotics such as rifampin, erythromycin, fusidic acid, clindamycin, and novobiocin) have been reported in detail only for DAPB—which at 1 µg/mL sensitized E. coli to these probes by factors of 30–100 and Salmonella typhimurium by factors of 10–100 [1]—while specific numeric fold-sensitization data for DAC/CNP were not reported in that study [1]. In a separate study, Warren et al. (1985) demonstrated that CNP renders E. coli ATCC 25922 sensitive to erythromycin, with this sensitization being specifically and competitively reversed by the addition of exogenous LPS, confirming an OM permeabilization mechanism [2]. The permeabilization potency of CNP is qualitatively described as effective but quantitatively less extensively characterized than that of PMBN [1][3].

Outer membrane permeabilization deacylcolistin PMBN synergy hydrophobic antibiotics

Colistin Nonapeptide (CAS 32530-94-2): Defined Research and Industrial Application Scenarios Based on Verified Differential Evidence


Mechanistic Studies of Outer Membrane Permeabilization Without Confounding Bactericidal Effects

CNP is the reagent of choice for investigators studying the biophysics and cell biology of Gram-negative outer membrane permeabilization in isolation, because its near-complete lack of direct antibacterial activity (MIC >800 µg/mL vs. E. coli) eliminates the confounding variable of simultaneous cell killing that occurs when colistin itself is used as a permeabilizer [1]. This enables clean experimental designs in which any observed sensitization of bacteria to co-administered hydrophobic antibiotics (e.g., rifampin, erythromycin, fusidic acid) can be unambiguously attributed to OM disruption rather than to bactericidal membrane damage [2]. This scenario is directly supported by the evidence in Evidence Items 1 and 6.

Graded Lipopolysaccharide (LPS) Neutralization and Anti-Endotoxin Mechanism Dissection

For sepsis researchers and endotoxin biologists, CNP provides a uniquely graded LPS-neutralizing probe. Its anti-endotoxin activity—approximately 6.2-fold less potent than that of colistin in the LAL assay and <10% as effective in lymphocyte mitogenicity inhibition—allows investigators to titrate LPS neutralization across a range that is not accessible with the near-complete blockade achieved by colistin [1]. Additionally, CNP's specific and competitive LPS binding (50% abrogation of erythromycin sensitization at LPS:CNP weight ratio of 3.9:1) enables precise structure–function studies of LPS–polymyxin interactions [1]. This scenario is directly supported by the evidence in Evidence Item 3.

In Vivo Anti-Endotoxin and Infection Model Studies Requiring Reduced Systemic Toxicity

For animal model studies of endotoxemia or Gram-negative infection where OM permeabilization or LPS neutralization is the intended intervention, CNP's approximately 15-fold lower acute toxicity compared to colistin enables dosing regimens that achieve the desired pharmacodynamic effect without the dose-limiting nephrotoxicity that constrains colistin use [1]. The more uniform renal distribution pattern of deacylated nonapeptides (demonstrated for PMBN by MSI) further supports their suitability for in vivo studies where renal safety is a concern [2]. This scenario is directly supported by the evidence in Evidence Item 2.

Medicinal Chemistry Scaffold for Semi-Synthetic Polymyxin Derivative Libraries with Altered Antimicrobial Spectra

CNP is the essential starting material for semi-synthetic re-acylation programs aimed at generating novel polymyxin derivatives with expanded antimicrobial spectra. Systematic SAR studies have established that α-N-fattyacyl CNP derivatives (C9–C14 fatty acyl chains) exhibit antimicrobial activity weakened by 4–8-fold against Gram-negative bacteria but enforced by 2–8-fold against Gram-positive bacteria compared to colistin, extending the spectrum to include Gram-positive organisms such as B. subtilis and S. aureus [1]. Furthermore, the papain-based enzymatic route to CNP provides a scalable, cost-effective method for generating the core nonapeptide scaffold for subsequent library synthesis, a preparative advantage not available for PMBN [2]. This scenario is directly supported by the evidence in Evidence Items 4 and 5.

Quote Request

Request a Quote for Colistin nonapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.